molecular formula C11H10BrN B1381944 8-Bromo-2,6-dimethylquinoline CAS No. 872822-93-0

8-Bromo-2,6-dimethylquinoline

Cat. No. B1381944
M. Wt: 236.11 g/mol
InChI Key: DEWXCOFOLDIKCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “8-Bromo-2,6-dimethylquinoline” is 236.11 g/mol. The SMILES string representation of the molecule is Cc1cc(Br)c2nc(C)cc(Cl)c2c1 .


Physical And Chemical Properties Analysis

“8-Bromo-2,6-dimethylquinoline” is a solid substance . The molecular weight of the compound is 236.11 g/mol. The SMILES string representation of the molecule is Cc1cc(Br)c2nc(C)cc(Cl)c2c1 .

Safety And Hazards

The compound “8-Bromo-2,6-dimethylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . This indicates that it is toxic if swallowed and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

8-bromo-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWXCOFOLDIKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,6-dimethylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Garrod, HO Jones, PE Evans - Journal of the Chemical Society …, 1912 - pubs.rsc.org
… of the hydrogen therefore reduces the bromodimethylquinoline with removal of bromine, but this is comparatively only a small quantity ; the rest reduces 8-bromo-2 : 6-dimethylquinoline …
Number of citations: 2 pubs.rsc.org

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